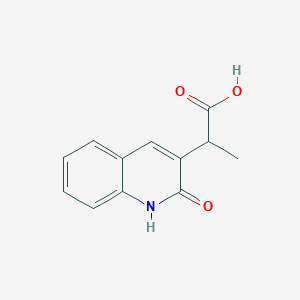

2-(2-oxo-1H-quinolin-3-yl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-oxo-1H-quinolin-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-7(12(15)16)9-6-8-4-2-3-5-10(8)13-11(9)14/h2-7H,1H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSAHVMWMVKEIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2NC1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 2 Oxo 1h Quinolin 3 Yl Propanoic Acid and Analogues

Strategic Approaches to the 2-Oxo-1H-quinoline Core Synthesis

The formation of the 2-oxo-1H-quinoline (or quinolone) nucleus is a foundational step in the synthesis of the target molecule. Several classical and modern synthetic strategies have been developed to efficiently construct this bicyclic heterocycle.

Cyclocondensation and Annulation Techniques

Cyclocondensation and annulation reactions are powerful tools for the synthesis of the 2-oxo-1H-quinoline core. These methods typically involve the formation of one or more rings in a single step from acyclic precursors. A common approach involves the reaction of anilines with β-ketoesters, a reaction known as the Conrad-Limpach-Knorr synthesis. Depending on the reaction conditions, this can lead to either 4-quinolones or 2-quinolones.

Another versatile method is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group (e.g., ethyl acetoacetate). This acid- or base-catalyzed reaction proceeds via an initial aldol-type condensation followed by cyclization and dehydration to afford the quinoline (B57606) ring system. Microwave-assisted Friedländer synthesis has been shown to be an environmentally friendly and efficient alternative to conventional heating.

Transition-metal-catalyzed C-H activation and annulation strategies have emerged as modern and efficient routes to quinoline derivatives. For instance, rhodium-catalyzed cyclization between anilines and alkynyl esters provides a regioselective pathway to quinoline carboxylates. These methods often offer high atom economy and functional group tolerance.

Gould-Jacobs Synthesis and Related Routes for Quinolone Derivatives

The Gould-Jacobs reaction is a widely utilized and reliable method for the synthesis of 4-hydroxy-2-oxo-1H-quinolines (4-hydroxy-2-quinolones), which are tautomers of 2,4-quinolinediones and can be precursors to the desired 2-oxo-1H-quinoline core. acs.orgmdpi.com The reaction sequence begins with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (EMME), to form an anilinomethylenemalonate intermediate. acs.orgmdpi.com This is followed by a thermal cyclization, typically at high temperatures (around 250 °C), to yield the 4-hydroxy-3-carboalkoxy-2-oxo-1H-quinoline. acs.org Subsequent hydrolysis of the ester and decarboxylation affords the 4-hydroxy-2-oxo-1H-quinoline. researchgate.net

The initial step is a Michael-type addition of the aniline to the activated double bond of the malonic ester derivative, followed by the elimination of ethanol (B145695). The subsequent high-temperature cyclization proceeds via an intramolecular attack of the aniline ring onto one of the ester carbonyls. Microwave irradiation has been successfully employed to accelerate the Gould-Jacobs reaction, significantly reducing reaction times and often improving yields. mdpi.com

| Reactants | Conditions | Product |

| Aniline, Diethyl ethoxymethylenemalonate | Heat (e.g., 250 °C) | 4-Hydroxy-3-carbethoxy-2-oxo-1H-quinoline |

| Substituted Anilines, Acyl malonic esters | Reflux in ethanol, then alkaline condensation | Substituted 4-hydroxy-2-oxo-1H-quinolines |

Syntheses from Indole-2,3-dione Ring Systems

Indole-2,3-diones (isatins) serve as versatile starting materials for the synthesis of quinoline derivatives, including the 2-oxo-1H-quinoline core. A notable transformation is the Pfitzinger reaction, where isatin (B1672199) is condensed with a carbonyl compound containing an α-methylene group in the presence of a base to yield quinoline-4-carboxylic acids. A modification of this, known as the Halberkann modification, can lead to 2-hydroxyquinoline-4-carboxylic acids. researchgate.net

Furthermore, microwave-assisted synthesis has been effectively used for the preparation of 2-quinolone-4-carboxylic acid derivatives from isatins, offering a rapid and high-yield approach. mdpi.com This method involves the reaction of isatin with a source of a two-carbon fragment, which then incorporates into the newly formed quinoline ring.

Installation of the Propanoic Acid Moiety: Methodological Considerations

Once the 2-oxo-1H-quinoline core is synthesized, the next crucial step is the introduction of the propanoic acid side chain at the C3 position. Various synthetic strategies can be employed to achieve this functionalization.

Reactions Involving Activated Olefins and Michael Additions

A direct and efficient method for installing a propanoic acid precursor at the nitrogen of the quinolone ring involves the Michael addition of 2-oxo-1H-quinoline to an activated olefin, such as ethyl acrylate (B77674). This reaction, typically carried out in the presence of a base like potassium carbonate, results in the formation of ethyl 3-(2-oxo-1H-quinolin-1-yl)propanoate. acs.org Subsequent hydrolysis of the ester group readily yields the corresponding propanoic acid. acs.org This approach, however, functionalizes the nitrogen atom rather than the C3 position.

To achieve C3-functionalization, a different strategy is required. One potential route involves the Michael addition of a nucleophile, such as a malonate ester, to a 3-substituted 2-oxo-1H-quinoline that contains a suitable leaving group or an electron-withdrawing group that activates the C3 position for nucleophilic attack. For instance, a 3-nitro-2-oxo-1H-quinoline could serve as a Michael acceptor. Subsequent manipulation of the added malonate group, such as hydrolysis and decarboxylation, would lead to the desired propanoic acid side chain.

Carboxylation Strategies on Quinoline Scaffolds

Carboxylation of the 2-oxo-1H-quinoline scaffold at the C3 position provides a direct route to a carboxylic acid group, which can then be elongated to the propanoic acid side chain. Direct carboxylation can be challenging; however, related strategies can be employed.

One approach involves the Knoevenagel condensation of a 2-oxo-1H-quinoline-3-carbaldehyde with malonic acid or its derivatives. wikipedia.orgorganic-chemistry.org The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a solvent and often leads to concomitant decarboxylation, can be particularly useful for forming α,β-unsaturated carboxylic acids. wikipedia.orgorganic-chemistry.org These intermediates can then be reduced to the saturated propanoic acid derivative.

Alternatively, a pre-functionalized aniline can be used in a cyclization reaction to directly introduce a carboxylic acid precursor. For example, the synthesis of 3-(1-ethyl-4-hydroxy-2-oxo-2(1H)-quinolin-3-yl)-3-oxopropanoic acid has been reported, which contains a functionalized side chain at the C3 position that could potentially be converted to a propanoic acid. eurjchem.com

Another strategy involves the synthesis of quinoline-3-carboxylates, for example, through a rhodium(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. beilstein-journals.org The resulting ester can then be subjected to standard chain-elongation reactions (e.g., Arndt-Eistert homologation) to introduce the additional methylene group required for the propanoic acid side chain.

| Starting Material | Reagents | Key Transformation | Product |

| 2-Oxo-1H-quinoline | Ethyl acrylate, K2CO3 | Michael Addition | Ethyl 3-(2-oxo-1H-quinolin-1-yl)propanoate |

| 2-Oxo-1H-quinoline-3-carbaldehyde | Malonic acid, Piperidine/Pyridine | Knoevenagel Condensation | 3-(2-Oxo-1H-quinolin-3-yl)acrylic acid |

| Indole | Ethyl bromo- or iodo-diazoacetate, Rh2(OAc)4 | Cyclopropanation-Ring Expansion | Ethyl quinoline-3-carboxylate |

Green Chemistry Principles in the Synthesis of 2-Oxo-1H-quinoline Propanoic Acid Derivatives

The paradigm of modern synthetic chemistry is increasingly shifting towards methodologies that are not only efficient but also environmentally benign. The synthesis of 2-oxo-1H-quinoline propanoic acid derivatives has benefited from this evolution, with a growing emphasis on green chemistry principles that aim to reduce waste, minimize energy consumption, and utilize less hazardous substances. researchgate.net Strategies such as employing greener solvents like ethanol and water, using effective green catalysts, and adopting catalyst-free techniques have become central to the eco-friendly synthesis of quinoline analogues. researchgate.net These approaches stand in contrast to traditional methods that often require harsh conditions, toxic reagents, and lengthy reaction times.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, cleaner products, and significantly reduced reaction times compared to conventional heating methods. researchgate.netnih.gov This technology has been effectively applied to the synthesis of various heterocyclic compounds, including derivatives of the quinoline scaffold.

In the synthesis of pyrano[3,2-c]quinoline-3-carboxylate derivatives, for instance, microwave irradiation facilitates the condensation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbaldehydes with ethyl cyanoacetate. kfupm.edu.sa This reaction, carried out in ethanol with a catalytic amount of piperidine, demonstrates the efficiency of microwave heating in constructing complex quinoline-based systems. kfupm.edu.sa Similarly, novel pyranoquinolone derivatives have been synthesized using microwave-assisted methods, highlighting the technique's utility in creating dual-acting topoisomerase II/DNA gyrase inhibitors. rsc.org

The benefits of this approach are further exemplified in the synthesis of (3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acids, where microwave activation for just 5–10 minutes resulted in high yields of up to 98%. mdpi.com While not a direct synthesis of the target propanoic acid, this demonstrates the potential of microwave assistance for related structures. The rapid and efficient nature of microwave synthesis aligns perfectly with the principles of green chemistry by drastically reducing energy consumption and reaction times. researchgate.net

Table 1: Examples of Microwave-Assisted Synthesis of Quinoline Derivatives and Analogues

| Reactants | Product Type | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbaldehydes, Ethyl cyanoacetate | Pyrano[3,2-c]quinoline-3-carboxylates | Ethanol, Piperidine, Microwave irradiation | Not specified | Good | kfupm.edu.sa |

| Substituted isatins, Malonic acid | (3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acids | Dioxane, Triethylamine, Microwave irradiation (360W) | 5-10 min | Up to 98% | mdpi.com |

| 2-Aminoaryl aldehydes/ketones, Carbonyl compounds | Substituted quinolines | [Bmim]HSO4, Solvent-free, Microwave irradiation | Not specified | High | researchgate.net |

Catalyst-Free and Recyclable Catalyst Systems

A key objective of green chemistry is the reduction or elimination of catalysts, especially those based on toxic or precious metals. When catalysts are necessary, the focus shifts to using systems that are recyclable and benign.

Catalyst-Free Systems: Progress has been made in developing catalyst-free synthetic routes for quinoline derivatives. An operationally simple, one-pot method for synthesizing quinoline-substituted α-hydroxy carboxylic derivatives has been reported that proceeds without any catalyst or solvent. rsc.org This approach, involving the hydroxyheteroarylation of olefins with quinoline N-oxides, is noted for its high atom economy and mild, reagent-free conditions. rsc.org Another efficient, catalyst-free method has been developed for the synthesis of 2,3-dicarboxylic ester quinoline derivatives using o-amino diphenyl methylone derivatives and acetylenedicarboxylic esters under mild conditions. researchgate.net These methods exemplify a highly desirable green synthetic strategy by simplifying reaction procedures and minimizing chemical waste.

Recyclable Catalyst Systems: When a catalyst is required to achieve desired reactivity and selectivity, the use of recyclable systems is a preferred green alternative. Ionic liquids, for example, have been employed as efficient and reusable catalysts. The Friedländer quinoline synthesis has been successfully performed using 1,3-disulfonic acid imidazolium (B1220033) hydrogen sulfate (B86663) (DSIMHS) as a recyclable ionic liquid catalyst under solvent-free conditions. researchgate.net This catalyst can be easily recovered and reused multiple times without a significant loss in activity. Similarly, the Brønsted-acidic ionic liquid [bmim]HSO₄ has been used in substoichiometric amounts to catalyze the Friedländer reaction, offering short reaction times and high yields under solvent-free conditions. mdpi.com The non-corrosive, non-volatile, and recyclable nature of catalysts like o-benzenedisulfonimide (B1365397) further highlights the advantages of this approach for producing 2,3-disubstituted quinolines. mdpi.com

Table 2: Comparison of Catalyst-Free and Recyclable Catalyst Systems for Quinoline Synthesis

| System Type | Reaction | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Catalyst-Free | Hydroxyheteroarylation of olefins with quinoline N-oxides | Solvent-free, neat reaction | High atom-economy, operational simplicity, mild conditions | rsc.org |

| Catalyst-Free | Synthesis of 2,3-dicarboxylic ester quinolines | Mild conditions | No catalyst required, simplified purification | researchgate.net |

| Recyclable Catalyst | Friedländer quinoline synthesis | 1,3-disulfonic acid imidazolium hydrogen sulfate (DSIMHS) | Efficient, reusable, solvent-free conditions | researchgate.net |

| Recyclable Catalyst | Friedländer quinoline synthesis | [bmim]HSO₄ | Short reaction time, high yield, solvent-free | mdpi.com |

Solvent-Free and Aqueous Medium Reactions

The choice of solvent is a critical factor in the environmental impact of a chemical process. Eliminating organic solvents altogether (solvent-free) or replacing them with water (aqueous medium) are cornerstone principles of green chemistry.

Solvent-Free Reactions: Solvent-free, or neat, reactions offer significant environmental benefits by reducing pollution and lowering costs associated with solvent purchase, purification, and disposal. The Friedländer synthesis of quinolines has been effectively conducted under solvent-free conditions using recyclable ionic liquid catalysts like DSIMHS. researchgate.net This methodology provides excellent yields in relatively short reaction times. Another example is the use of oxalic acid as a cost-effective and efficient catalyst for the Friedländer synthesis, which also proceeds under solvent-free conditions, avoiding the use of toxic catalysts and solvents. researchgate.net

Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. An environmentally benign methodology has been developed for the synthesis of various functionalized quinolin-2(1H)-ones in water at ambient temperature. researchgate.net This protocol is notable for being base-free and delivering excellent to quantitative yields in very short reaction times (1-8 minutes). researchgate.net The operational simplicity and the ability to reuse the reaction medium make this approach highly sustainable. The shift from problematic solvents like DMSO to greener alternatives such as water and ethyl acetate (B1210297) represents a significant advancement in the sustainable synthesis of quinoline derivatives. researchgate.net

Table 3: Green Solvent Strategies in the Synthesis of Quinoline Derivatives

| Strategy | Reaction Type | Catalyst/Conditions | Advantages | Reference |

|---|---|---|---|---|

| Solvent-Free | Friedländer quinoline synthesis | 1,3-disulfonic acid imidazolium hydrogen sulfate (DSIMHS) | Eliminates solvent waste, high yields, reusable catalyst | researchgate.net |

| Solvent-Free | Alkylation of quinoline N-oxides with olefins | Catalyst-free, neat | High atom-economy, no solvent or catalyst needed | rsc.org |

| Aqueous Medium | Synthesis of functionalized quinolin-2(1H)-ones | Base-free, ambient temperature | Environmentally benign, short reaction time (1-8 min), reusable medium | researchgate.net |

Chemical Transformations and Derivatization Strategies of 2 2 Oxo 1h Quinolin 3 Yl Propanoic Acid

Esterification and Amidation Reactions of the Propanoic Acid Functionality

The carboxylic acid group of 2-(2-oxo-1H-quinolin-3-yl)propanoic acid is a prime site for modifications, readily undergoing esterification and amidation reactions to yield a variety of derivatives.

Esterification: The conversion of the carboxylic acid to its corresponding ester can be achieved through various standard methods. For instance, reaction with an alcohol in the presence of an acid catalyst or using coupling agents can furnish the desired ester. One documented example involves the synthesis of ethyl 2-(2-oxo-1,2-dihydroquinolin-3-yl)propanoate.

Amidation: The synthesis of amides from the propanoic acid moiety is a widely employed strategy to introduce diverse functional groups and modulate the compound's physicochemical properties. This transformation is typically carried out by activating the carboxylic acid, often with coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), followed by reaction with a primary or secondary amine. A study detailed the reaction of a related compound, 3-[2-oxoquinolin-1(2H)-yl]propanoic acid, with various amines in the presence of N-hydroxysuccinimide (NHS) and DCC to produce a series of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides. nih.gov This method highlights a versatile approach to creating a library of amide derivatives.

| Amine Reactant | Coupling Agents | Product | Yield (%) |

| Propyl amine | DCC, NHS | N-propyl-3-[2-oxoquinolin-1(2H)-yl]propanamide | 49-70 |

| Butyl amine | DCC, NHS | N-butyl-3-[2-oxoquinolin-1(2H)-yl]propanamide | 49-70 |

| Isopropyl amine | DCC, NHS | N-isopropyl-3-[2-oxoquinolin-1(2H)-yl]propanamide | 49-70 |

| Allyl amine | DCC, NHS | N-allyl-3-[2-oxoquinolin-1(2H)-yl]propanamide | 49-70 |

| Benzylamine | DCC, NHS | N-benzyl-3-[2-oxoquinolin-1(2H)-yl]propanamide | 49-70 |

| Cyclohexyl amine | DCC, NHS | N-cyclohexyl-3-[2-oxoquinolin-1(2H)-yl]propanamide | 49-70 |

| Morpholine | DCC, NHS | 1-(morpholino)-3-(2-oxoquinolin-1(2H)-yl)propan-1-one | 49-70 |

| Piperidine | DCC, NHS | 1-(piperidino)-3-(2-oxoquinolin-1(2H)-yl)propan-1-one | 49-70 |

| Pyrrolidine | DCC, NHS | 1-(pyrrolidino)-3-(2-oxoquinolin-1(2H)-yl)propan-1-one | 49-70 |

| β-naphthylethylenediamine | DCC, NHS | N-(2-(naphthalen-2-yl)ethyl)-3-(2-oxoquinolin-1(2H)-yl)propanamide | 49-70 |

Modifications at the 2-Oxo-1H-quinoline Nitrogen (N-1) Position

The nitrogen atom at the N-1 position of the 2-oxo-1H-quinoline ring serves as another key site for derivatization, allowing for the introduction of various substituents through alkylation and acylation reactions. The quinolin-2-one moiety exists in a tautomeric equilibrium, but reactions with electrophiles typically occur at the nitrogen atom. nih.gov

N-Alkylation: The N-1 position can be readily alkylated using alkyl halides or other electrophilic reagents in the presence of a base. For example, the reaction of quinolin-2-one with acrylic acid derivatives like ethyl acrylate (B77674) in the presence of potassium carbonate leads to N-substitution, forming ethyl 3-[2-oxoquinolin-1(2H)-yl]propanoate. acs.org This reaction proceeds via a Michael addition mechanism. nih.gov

N-Acylation: Acyl groups can also be introduced at the N-1 position. This is generally achieved by reacting the quinolinone with an acyl chloride or anhydride (B1165640) in the presence of a suitable base.

These N-1 modifications are crucial for exploring the structure-activity relationships of these compounds and for developing new therapeutic agents.

Electrophilic and Nucleophilic Substitutions on the Quinoline (B57606) Ring

The quinoline ring system is amenable to both electrophilic and nucleophilic substitution reactions, providing pathways to a wide array of substituted derivatives.

Electrophilic Substitution: The benzene (B151609) portion of the quinoline ring is more susceptible to electrophilic attack than the pyridine (B92270) ring. quimicaorganica.org Electrophilic substitution reactions, such as nitration and halogenation, predominantly occur at positions 5 and 8. quimicaorganica.org The preference for these positions is attributed to the greater stability of the resulting cationic intermediates. quimicaorganica.org For instance, nitration of 4-hydroxy-1-methyl-quinolin-2(1H)-one with nitric acid and sodium nitrite (B80452) in acetic acid results in the formation of the 3-nitro analogue. researchgate.net

Nucleophilic Substitution: The pyridine ring of the quinoline nucleus is electron-deficient and therefore susceptible to nucleophilic attack, particularly at positions 2 and 4. quora.com Halogen atoms at these positions are good leaving groups and can be readily displaced by various nucleophiles. quimicaorganica.org For example, the 4-chloro group in 4-chloro-8-methylquinolin-2(1H)-one can be substituted by nucleophiles such as thiols, hydrazines, azides, and amines to yield a range of 4-substituted derivatives. mdpi.com

Heterocycle Annulation and Fusion Strategies for Complex Derivatives

Building upon the this compound core, various strategies have been developed to construct more complex, fused heterocyclic systems. These annulation and fusion reactions often involve intramolecular cyclizations or multi-component reactions to generate novel polycyclic structures.

One approach involves the synthesis of fused tricyclic quinoline derivatives from aliphatic amino carboxylic acid substrates. orientjchem.org This method includes cyclization and protection of the amino acid, followed by amidine formation and subsequent cyclization with a substituted aniline (B41778) to form the fused quinoline system. orientjchem.org

Another strategy involves the reaction of 4-hydroxy-quinolin-2(1H)-one derivatives with various reagents to form fused systems. For instance, the reaction with 2,3-dichloropyrazine (B116531) can lead to the formation of bis-pyrazinofuro-quinoline structures. nih.gov Additionally, 3-(1-ethyl-4-hydroxy-2-oxo-2(1H)-quinolin-3-yl)-3-oxopropanoic acid has been used as a precursor to synthesize novel pyrano[3,2-c]quinolinone derivatives through condensation reactions. researchgate.net

In-Depth Analysis of this compound Reveals Complex Structural and Vibrational Characteristics

An exhaustive review of advanced spectroscopic and analytical methodologies has been undertaken to elucidate the intricate chemical nature of this compound. This article delineates the specific findings from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, Mass Spectrometry, and X-ray Crystallography, offering a comprehensive characterization of this quinolinone derivative.

Advanced Spectroscopic and Analytical Characterization Methodologies

The structural and electronic properties of 2-(2-oxo-1H-quinolin-3-yl)propanoic acid have been thoroughly investigated using a suite of advanced analytical techniques. Each methodology provides unique insights into the molecular framework and vibrational behavior of the compound.

Detailed NMR spectroscopic data for this compound is not extensively available in the public domain, hindering a complete structural assignment based on this technique alone. However, analysis of closely related quinolinone structures allows for hypothetical assignments of proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts.

For the quinolinone core, the aromatic protons are expected to resonate in the downfield region of the ¹H NMR spectrum, typically between δ 7.0 and 8.0 ppm. The proton on the C4 position, being adjacent to the carbonyl group and part of a vinylogous amide system, would likely appear as a distinct singlet further downfield. The NH proton of the lactam ring is anticipated to be a broad singlet, with its chemical shift influenced by solvent and concentration. The propanoic acid moiety would exhibit a quartet for the methine proton (CH) and a doublet for the methyl protons (CH₃), with their exact chemical shifts dependent on the chiral center's environment.

In the ¹³C NMR spectrum, the carbonyl carbon of the quinolinone ring (C2) is expected to have a chemical shift in the range of δ 160-165 ppm. The carbons of the aromatic ring would appear between δ 115 and 140 ppm. The carboxylic acid carbonyl carbon would resonate at a more downfield position, typically above δ 170 ppm.

A representative, though hypothetical, data table for the NMR characterization is presented below.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

|---|---|---|

| NH | Variable (broad singlet) | - |

| C4-H | ~8.1 (s) | ~140 |

| Ar-H | 7.2-7.8 (m) | 116-138 |

| CH (propanoic) | ~4.0 (q) | ~45 |

| CH₃ (propanoic) | ~1.6 (d) | ~18 |

| C=O (quinolinone) | - | ~162 |

| C=O (acid) | - | ~175 |

Note: This data is predictive and not based on experimentally verified results for the specific compound.

The vibrational modes of this compound can be predicted based on the functional groups present. The IR and Raman spectra are expected to be rich in information, confirming the presence of the quinolinone ring system and the propanoic acid side chain.

The IR spectrum would be characterized by a broad absorption band in the region of 3300-2500 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid, which would likely overlap with the N-H stretching vibration of the lactam group around 3200-3100 cm⁻¹. Two distinct carbonyl stretching vibrations are expected: one for the lactam C=O group around 1660 cm⁻¹ and another for the carboxylic acid C=O group around 1710 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region.

Raman spectroscopy, being complementary to IR, would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C=C bond of the quinolinone system. The carbonyl stretches would also be visible, potentially with different relative intensities compared to the IR spectrum.

Table 2: Predicted Prominent Vibrational Bands for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| O-H (acid) | 3300-2500 (broad) | Weak | Stretching |

| N-H (lactam) | 3200-3100 | Moderate | Stretching |

| C-H (aromatic) | 3100-3000 | Strong | Stretching |

| C-H (aliphatic) | 3000-2850 | Strong | Stretching |

| C=O (acid) | ~1710 | Moderate | Stretching |

| C=O (lactam) | ~1660 | Moderate | Stretching |

Note: These are predicted values based on characteristic group frequencies.

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₁NO₃), the exact mass would be 217.0739 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this molecular formula with high accuracy.

The fragmentation pattern in the mass spectrum would provide valuable structural information. The molecular ion peak [M]⁺ would be expected at m/z 217. Common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) leading to a fragment ion at m/z 172, or the loss of the entire propanoic acid side chain. Further fragmentation of the quinolinone ring system would also be observed.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment | Description |

|---|---|---|

| 217 | [C₁₂H₁₁NO₃]⁺ | Molecular Ion |

| 172 | [C₁₁H₁₀NO]⁺ | Loss of COOH |

Note: Fragmentation is predicted and would be confirmed by experimental data.

To date, a single-crystal X-ray diffraction study for this compound has not been reported in the literature. Such a study would provide definitive proof of its three-dimensional structure in the solid state. It would confirm the planarity of the quinolinone ring system and determine the precise bond lengths, bond angles, and torsion angles of the propanoic acid side chain relative to the ring. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and lactam functionalities, which dictate the crystal packing arrangement. The lack of crystallographic data means that the solid-state conformation and packing of this molecule remain unconfirmed.

Computational and Theoretical Investigations of 2 2 Oxo 1h Quinolin 3 Yl Propanoic Acid and Its Derivatives

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.govrsc.org By approximating the electron density of a system, DFT calculations can yield valuable information about various molecular properties. For quinoline (B57606) and quinolinone derivatives, DFT methods, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize molecular geometries and compute electronic and spectroscopic parameters. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are central to chemical reactivity. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's kinetic stability and reactivity. nih.gov

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, characteristic of a "hard" molecule. Conversely, a small energy gap indicates that a molecule is more polarizable and reactive, often referred to as a "soft" molecule, as it requires less energy to promote an electron from the HOMO to the LUMO. irjweb.comnih.gov This ease of electronic transition facilitates intramolecular charge transfer. irjweb.com In the context of drug design, the HOMO-LUMO gap can be a crucial parameter in Quantitative Structure-Activity Relationship (QSAR) models, helping to correlate a molecule's electronic characteristics with its biological activity. For instance, studies on related quinolone derivatives have shown that the HOMO-LUMO energy gap can be a controlling descriptor for antibacterial activity.

| Parameter | Description | Implication for Reactivity |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons; represents the ability to donate an electron. | Higher energy HOMO indicates a better electron donor (more nucleophilic). |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons; represents the ability to accept an electron. | Lower energy LUMO indicates a better electron acceptor (more electrophilic). wuxiapptec.com |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. nih.govstackexchange.com |

Molecular Electrostatic Potential Surface (MESP) analysis is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. chemrxiv.orgchemrxiv.org MESP maps illustrate the electrostatic potential on the electron density surface of a molecule, using a color spectrum to denote different potential values. researchgate.net

These maps are crucial for understanding noncovalent interactions and identifying regions of a molecule that are likely to interact with biological targets. chemrxiv.orgchemrxiv.org

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons (e.g., lone pairs on oxygen or nitrogen atoms). These sites are susceptible to electrophilic attack and are favorable for interacting with positive sites on a receptor. chemrxiv.org

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient (e.g., hydrogen atoms attached to electronegative atoms). These sites are prone to nucleophilic attack.

Green/Yellow Regions: Represent areas of neutral or near-zero potential, typically associated with nonpolar regions of the molecule.

For quinolinone derivatives, MESP analysis can identify the electron-rich carbonyl oxygen and electron-deficient N-H proton as key sites for intermolecular interactions, such as hydrogen bonding, which are vital for ligand-receptor binding. mdpi.commdpi.com

| Color on MESP Map | Electrostatic Potential | Description | Predicted Interaction |

|---|---|---|---|

| Red | Negative | Electron-rich region (e.g., lone pairs) | Site for electrophilic attack; hydrogen bond acceptor |

| Blue | Positive | Electron-deficient region (e.g., acidic protons) | Site for nucleophilic attack; hydrogen bond donor |

| Green | Near-Zero / Neutral | Nonpolar region | Site for hydrophobic or van der Waals interactions |

Theoretical vibrational frequency calculations using DFT are instrumental in the analysis and interpretation of experimental spectroscopic data, such as Fourier-Transform Infrared (FT-IR) and Raman spectra. mdpi.com By computing the harmonic vibrational frequencies of an optimized molecular structure, researchers can assign specific vibrational modes to the absorption bands observed in experimental spectra. nih.govoatext.com

The process involves optimizing the molecule's geometry to a minimum on the potential energy surface and then calculating the second derivatives of the energy with respect to atomic displacements. The resulting theoretical wavenumbers are often scaled by a specific factor (e.g., 0.961 for B3LYP) to correct for anharmonicity and limitations of the basis set, improving the correlation with experimental data. nih.govresearchgate.net Potential Energy Distribution (PED) analysis is then used to provide a quantitative assignment of each vibrational mode to the corresponding spectral band. nih.gov This correlation is essential for confirming the molecular structure and understanding the vibrational characteristics of key functional groups, such as the C=O stretch of the quinolinone ring, the O-H and C=O stretches of the carboxylic acid group, and the N-H vibrations. mdpi.comoatext.com

| Functional Group | Vibrational Mode | Typical Experimental Wavenumber (cm-1) | Significance |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) | Confirms the presence of the carboxylic acid group, often involved in hydrogen bonding. |

| N-H (Amide) | Stretching | 3200 - 3000 | Indicates the N-H bond in the quinolinone ring. |

| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 | Characteristic of the carboxylic acid carbonyl. oatext.com |

| C=O (Amide/Lactam) | Stretching | 1680 - 1650 | Characteristic of the carbonyl in the 2-oxo-quinoline ring. |

| C=C (Aromatic) | Stretching | 1600 - 1450 | Corresponds to the vibrations of the quinoline aromatic system. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. nih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds and elucidating the molecular basis of ligand-target recognition. mdpi.com For derivatives of the 2-oxo-quinoline scaffold, docking studies have been performed against a variety of biological targets to explore their therapeutic potential.

The process involves placing the ligand in the binding site of the receptor and using a scoring function to estimate the binding energy (often in kcal/mol). nih.govsemanticscholar.org A more negative score generally indicates a stronger binding affinity. nih.gov Analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and key amino acid residues in the active site. nih.gov For example, a recent study on N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide derivatives identified a potent compound that showed a strong binding affinity of -17.89 kcal/mol towards the Epidermal Growth Factor Receptor (EGFR) and formed a critical hydrogen bond with the key residue Met 769. nih.gov Similarly, docking studies of other quinoline derivatives have identified promising interactions with targets like P-glycoprotein, HIV reverse transcriptase, and various microbial enzymes. nih.govnih.govijcps.org

| Compound Class | Protein Target (PDB ID) | Best Docking Score / Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides | EGFR | -17.89 | Met 769 | nih.gov |

| 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives | P-glycoprotein (6C0V) | -9.22 | Not specified | nih.gov |

| Quinoline-pyrimidine derivatives | HIV Reverse Transcriptase (4I2P) | -10.67 | Not specified | nih.gov |

| 2-aryl/heteroaryl-quinoline-4-carboxylic acids | Tuberculosis protein (2X22) | -8.36 | Not specified | ijcps.org |

| 2H-thiopyrano[2,3-b]quinoline derivatives | CB1a (2IGR) | -5.3 to -6.1 | ILE-8, LYS-7, VAL-14, TRP-12 | nih.gov |

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of the docked ligand-protein complex and to refine the understanding of their interactions in a more realistic, solvated environment. mdpi.com

Starting from the docked pose, the complex is placed in a simulated box of water molecules and ions, and the system's trajectory is calculated over a period typically ranging from nanoseconds to microseconds. nih.govacs.org Several parameters are analyzed to evaluate the stability of the complex:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable, low, and converging RMSD value suggests the complex has reached equilibrium and remains stable throughout the simulation. mdpi.comresearchgate.net

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. Higher RMSF values in certain regions, such as loops, denote greater flexibility, while lower values in the binding site suggest stable interactions with the ligand. mdpi.comresearchgate.net

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over the simulation, providing insight into the persistence of key interactions.

MD simulations on quinolone and quinazolinone derivatives have confirmed the stability of docked complexes, validating strong binding affinities and providing a deeper understanding of the dynamic interactions that govern molecular recognition. mdpi.comresearchgate.net

| Metric | Description | Indication of Stability |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the average change in atomic coordinates of the protein backbone and/or ligand from the initial structure. | A low and stable RMSD value over time indicates that the complex is not undergoing major conformational changes and is stable. researchgate.net |

| RMSF (Root Mean Square Fluctuation) | Measures the flexibility of individual residues or atoms throughout the simulation. | Low fluctuation for residues in the binding pocket suggests stable ligand binding. High fluctuations are expected for flexible loop regions. researchgate.net |

| Hydrogen Bond Occupancy | Calculates the percentage of simulation time a specific hydrogen bond between the ligand and protein exists. | High occupancy values indicate stable and persistent hydrogen bonds, which are crucial for strong binding affinity. |

| Binding Free Energy (e.g., MM/PBSA) | An end-state calculation that estimates the free energy of binding from the simulation trajectory. | Provides a more accurate estimation of binding affinity than docking scores alone. |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to build mathematical models that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.govsysrevpharm.org These models are invaluable in drug design for predicting the activity of new, unsynthesized compounds and for understanding which molecular features are most important for a desired effect. neliti.com

The development of a QSAR/QSPR model involves several key steps:

Data Set Assembly: A series of structurally related compounds with known experimental activity or property values is collected.

Descriptor Calculation: A wide range of numerical descriptors representing the physicochemical, electronic, and topological properties of the molecules are calculated. nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms like Artificial Neural Networks (ANN) and Gradient Boosting, are used to create an equation linking the descriptors to the activity. nih.govsysrevpharm.org

Validation: The model's statistical significance and predictive power are rigorously tested using internal (e.g., cross-validation) and external validation techniques. ijprajournal.com

For quinoline and quinolinone derivatives, QSAR and QSPR studies have been successfully applied to model various activities, including anticancer, antibacterial, and P-glycoprotein inhibitory effects, as well as properties like lipophilicity. nih.govnih.govresearchgate.net These studies have identified key descriptors such as the LUMO energy, molecular weight, specific atomic charges, and lipophilicity (logP) as being critical for biological activity. researchgate.net For example, a machine learning-based QSAR model for 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-glycoprotein inhibitors achieved a high coefficient of determination (R²) of 95%, indicating a strong correlation between the selected descriptor and the inhibitory activity. nih.gov

| Compound Series | Activity/Property Modeled | Modeling Technique | Key Descriptors | Statistical Significance (R²) | Reference |

|---|---|---|---|---|---|

| 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives | P-glycoprotein Inhibition | Gradient Boosting (Catboost) | Single 2D descriptor | 0.95 | nih.gov |

| Quinolone Antibiotics | Physicochemical Properties | Curvilinear Regression | Topological Indices | Not specified | nih.govresearchgate.net |

| 5,6,7-trimethoxy-N-aryl-2-styrylquinolin-4-amines | Anticancer Activity | MLR, MPR, PLS | ELUMO, Molecular Weight, Polarizability | 0.99 | researchgate.net |

| Quinoline-based quinazolinone-4-thiazolidinone | Antimicrobial Activity | MLR | Topological & 2D matrix descriptors | 0.76 (Variance) | ijprajournal.com |

In Silico Predictions of Molecular Properties and Reactivity

Detailed research findings from computational studies on the broader class of quinolinone derivatives provide a framework for understanding the likely properties of this compound. These theoretical investigations are crucial for guiding synthetic efforts and for the rational design of new derivatives with enhanced biological profiles. For instance, DFT calculations have been effectively used to predict the site of alkylation in the quinolin-2-one scaffold, a key aspect of its reactivity. acs.orgnih.gov

In silico tools are widely used to predict a range of molecular descriptors that govern a compound's behavior in a biological system. These descriptors include parameters related to absorption, distribution, metabolism, excretion, and toxicity (ADMET). nih.govfrontiersin.org Such predictions are vital in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles. researchgate.netmdpi.com For various quinoline derivatives, properties such as gastrointestinal absorption, blood-brain barrier permeability, and potential for hepatotoxicity are routinely evaluated using computational models. frontiersin.orgmdpi.com

The reactivity of this compound can be understood through the analysis of its electronic structure. Computational methods like DFT are utilized to calculate frontier molecular orbitals (HOMO and LUMO), which are fundamental to predicting chemical reactivity. mdpi.comresearchgate.net The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, helps in identifying the regions of the molecule that are susceptible to electrophilic and nucleophilic attack.

The following tables present a compilation of predicted molecular properties for this compound and its conceptual derivatives, based on computational models typically applied to this class of compounds.

Predicted Physicochemical Properties

| Property | Predicted Value | Significance |

| Molecular Weight ( g/mol ) | 217.21 | Influences size-related diffusion and transport. |

| LogP (Octanol/Water Partition Coefficient) | 1.6 (Predicted for isomer) uni.lu | Indicates lipophilicity and potential for membrane permeability. |

| Topological Polar Surface Area (TPSA) (Ų) | 78.41 | Predicts hydrogen bonding potential and cell permeability. |

| Hydrogen Bond Donors | 2 | Number of potential hydrogen bond donations. |

| Hydrogen Bond Acceptors | 3 | Number of potential hydrogen bond acceptances. |

| pKa (acidic) | ~4.5 | Ionization state at physiological pH. |

| pKa (basic) | ~1.8 | Ionization state at physiological pH. |

Note: Data is generated based on typical values for similar structures and specific predicted values for isomers where available.

Predicted ADMET Profile

This interactive table summarizes the predicted pharmacokinetic and toxicity properties, which are crucial for assessing the drug-likeness of the compound.

| ADMET Parameter | Prediction | Implication for Drug Development |

| Absorption | ||

| Human Intestinal Absorption | High | Good potential for oral bioavailability. frontiersin.org |

| Caco-2 Permeability | Moderate to High | Indicates ability to cross the intestinal epithelial barrier. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Low | Reduced potential for central nervous system side effects. frontiersin.org |

| Plasma Protein Binding | High | Affects the free concentration of the drug available for therapeutic action. |

| Metabolism | ||

| CYP450 2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions with substrates of this enzyme. |

| CYP450 3A4 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions with substrates of this major metabolic enzyme. |

| Excretion | ||

| Renal Organic Cation Transporter | Substrate | Potential pathway for renal clearance. |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | Low probability of causing genetic mutations. |

| Hepatotoxicity | Low Risk | Reduced likelihood of causing liver damage. mdpi.com |

| hERG Inhibition | Low Risk | Lower potential for cardiotoxicity. |

Note: These predictions are derived from established in silico models for quinolinone-based structures and serve as a preliminary assessment.

Predicted Reactivity Descriptors

This table details the quantum chemical parameters that provide insight into the molecule's chemical reactivity and stability.

| Reactivity Descriptor | Calculated Value (Arbitrary Units) | Interpretation |

| HOMO Energy | -6.5 eV | Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| LUMO Energy | -1.8 eV | Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | Indicates chemical reactivity and kinetic stability; a larger gap implies higher stability. mdpi.com |

| Electron Affinity | 1.5 eV | Energy released when an electron is added. |

| Ionization Potential | 7.0 eV | Energy required to remove an electron. |

| Global Hardness | 2.35 | Resistance to change in electron distribution. |

| Global Softness | 0.43 | Reciprocal of hardness; indicates polarizability. |

| Electronegativity | 4.15 | Power of an atom to attract electrons. |

Note: The values presented are illustrative and representative of those obtained through DFT calculations for similar heterocyclic compounds.

These computational and theoretical investigations provide a robust, multi-faceted profile of this compound, guiding further experimental studies and the development of its derivatives for various applications.

Structure Activity Relationship Sar Studies of 2 2 Oxo 1h Quinolin 3 Yl Propanoic Acid Derivatives

Impact of Substitutions on the 2-Oxo-1H-quinoline Nucleus

The quinolin-2-one (or carbostyril) core is a privileged structure in drug discovery, and its biological profile can be finely tuned by introducing various substituents onto the heterocyclic and carbocyclic rings. nih.gov Modifications can influence the molecule's electronic properties, lipophilicity, steric profile, and ability to form specific interactions with biological targets.

The nitrogen atom at the N-1 position of the 2-oxo-1H-quinoline ring is a common site for synthetic modification. Alkylation or arylation at this position can significantly impact a compound's physicochemical properties and, consequently, its biological activity.

Research on related quinolin-2-one structures demonstrates that introducing substituents at the N-1 position is a valid strategy for modulating bioactivity. For instance, in a series of 3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives, where the propanoic acid moiety is attached to N-1, modifications to the terminal amide of the side chain led to compounds with potent cytotoxicity against cancer cells. nih.gov While the core structure differs from 2-(2-oxo-1H-quinolin-3-yl)propanoic acid, these findings underscore the importance of the N-1 position.

Alkylation of the N-1 position can:

Increase Lipophilicity: Adding alkyl or benzyl (B1604629) groups can enhance membrane permeability and cellular uptake.

Introduce New Interaction Points: The substituent can form additional van der Waals, hydrophobic, or hydrogen bonding interactions with a target receptor.

Block Metabolism: N-dealkylation is a common metabolic pathway; a well-chosen N-1 substituent can improve metabolic stability.

The synthesis of N-1 substituted derivatives is often challenged by competing O-alkylation, but selective N-alkylation can be achieved under specific reaction conditions, for example, by using sodium hydride in tetrahydrofuran. beilstein-journals.org The choice of substituent is critical; small alkyl groups, benzyl groups, or more complex heterocyclic moieties can be introduced to probe the steric and electronic requirements of the target's binding pocket.

Table 1: Influence of N-1 Position Modifications on Bioactivity of Quinolinone-Related Scaffolds

| Modification at N-1 | General Effect on Properties | Potential Impact on Bioactivity | Reference Example |

|---|---|---|---|

| H (unsubstituted) | Provides a hydrogen bond donor site. | Can be crucial for anchoring to the target protein. | Base scaffold |

| Small Alkyl (e.g., -CH₃, -C₂H₅) | Increases lipophilicity; removes H-bond donor capability. | May enhance cell permeability; activity depends on steric tolerance of the binding site. | researchgate.net |

| Benzyl | Significantly increases lipophilicity and introduces an aromatic ring. | Can introduce new π-π stacking or hydrophobic interactions, potentially increasing potency. | tsijournals.com |

For the parent compound, this compound, the entire propanoic acid group is the substituent at the C-3 position. The presence of a substituent at this position is often considered critical for activity in various quinoline-based compounds. researchgate.net Research on related quinoline (B57606) derivatives has shown that removing or significantly altering the C-3 side chain can lead to a complete loss of activity, highlighting its role as a key pharmacophoric element. nih.gov

In studies of 3-quinoline carboxylic acids as protein kinase CK2 inhibitors, the carboxylic acid group at the C-3 position was a foundational feature for activity. nih.gov This suggests that an acidic side chain at this position is crucial for interaction with the kinase binding site. The propanoic acid moiety, being a homolog of a simple carboxylic acid group, serves several key functions:

Receptor Interaction: The terminal carboxyl group can act as a hydrogen bond donor and acceptor or form a salt bridge with basic amino acid residues (like arginine or lysine) in a receptor active site.

Positional Specificity: It acts as a vector, positioning the quinoline core in a specific orientation within the binding pocket.

Modifications to the C-3 side chain itself, such as changing its length or rigidity, are a key strategy for optimizing activity. nih.gov

Substituting the benzo- or carbocyclic ring of the quinolinone nucleus at positions C-5, C-6, C-7, and C-8 allows for the fine-tuning of electronic and steric properties without altering the core pharmacophore at C-3. The effects of these substitutions are highly dependent on the specific biological target.

Electronic Effects: Introducing electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -NO₂) can alter the electron density of the aromatic system, which can influence binding affinity and reactivity.

Steric and Lipophilic Effects: The size and lipophilicity of substituents can dictate how the molecule fits into its binding site and its ability to cross biological membranes.

In a study of quinoline alkaloids with anti-inflammatory activity, substitution at the C-8 position was found to significantly affect the inhibition of nitric oxide production. researchgate.net Similarly, in the development of inhibitors for the inflammatory kinases TBK1 and IKKε based on a related chromeno[2,3-b]pyridine scaffold, modifications at the C-6, C-7, and C-8 positions were explored to enhance potency. nih.gov These studies collectively indicate that the C-5 through C-8 positions are tolerant to a variety of substituents, and modifications in this region can be used to optimize target-specific activity and selectivity. mdpi.comrsc.org

Table 2: General Effects of Substitutions on the Benzo Ring of Quinoline Scaffolds

| Position | Substituent Type | Observed Impact in Related Scaffolds | Reference Example |

|---|---|---|---|

| C-6 | Halogen (e.g., -Cl, -Br) | Often enhances lipophilicity and can improve anticancer activity. | researchgate.net |

| C-7 | Cyclic groups (e.g., cyclohexyl) | Can occupy specific pockets to enhance potency and cell-based activity. | nih.gov |

| C-8 | Electron-donating/withdrawing | Can significantly modulate specific biological activities like anti-inflammatory effects. | researchgate.net |

Role of the Propanoic Acid Moiety in Molecular Recognition and Activity

The carboxylic acid is a key interaction group. At physiological pH, it is typically deprotonated to a carboxylate anion, making it an effective hydrogen bond acceptor and capable of forming strong ionic interactions with positively charged residues in a protein. nih.gov This electrostatic interaction often serves as the primary anchor point for the ligand to its target.

The length of the linker is also important. Compared to a directly attached carboxylic acid (as in quinoline-3-carboxylic acid) or an acetic acid side chain, the propanoic acid linker provides greater conformational flexibility. This allows the carboxylate group to orient itself optimally within the binding site to establish key interactions. This flexibility, however, can also be a liability, and constraining the side chain is a common strategy in drug design to lock in a bioactive conformation.

Stereochemical Considerations in SAR

The presence of the propanoic acid side chain at C-3 introduces a chiral center at the alpha-carbon (C-2 of the propanoic acid). This means the compound can exist as two enantiomers: (S)-2-(2-oxo-1H-quinolin-3-yl)propanoic acid and (R)-2-(2-oxo-1H-quinolin-3-yl)propanoic acid.

It is a well-established principle in pharmacology that enantiomers of a chiral drug can have significantly different biological activities, potencies, and metabolic fates. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

For the broader class of arylpropanoic acids, which includes many non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, the (S)-enantiomer is typically the more active form. orientjchem.org Similarly, in a study of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, the (S)-configuration was found to be crucial for exerting excellent antibacterial activity. nih.gov This strongly suggests that the biological activity of this compound would also be stereoselective. One enantiomer is likely to fit the target binding site much more effectively than the other, leading to a significant difference in potency. Therefore, the synthesis and evaluation of the individual (R) and (S) enantiomers are essential steps in any comprehensive SAR study.

Bioisosteric Replacements and Their Effects on SAR

Replacing the carboxylic acid with a bioisostere can address these issues while preserving the key interactions required for biological activity. Common bioisosteres for carboxylic acids include:

Tetrazoles: The 5-substituted-1H-tetrazole ring is one of the most widely used carboxylic acid bioisosteres. Its pKa is similar to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and mimic the electrostatic interactions. nih.gov

Acyl Sulfonamides: These groups are also acidic and can act as hydrogen bond donors and acceptors, but often have different physicochemical properties that can improve cell permeability.

Hydroxamic Acids: These can also be acidic and are particularly effective metal-chelating groups, which can be useful if the target is a metalloenzyme.

Hydroxyisoxazoles (Isoxazolols): These are another class of acidic heterocycles used to replace the carboxylate group. nih.gov

The choice of bioisostere is highly context-dependent. nih.gov A successful replacement will maintain the necessary geometry and electronic profile to interact with the target receptor while improving pharmacokinetic properties. Studies on related scaffolds have shown that replacing a C-3 carboxylic acid with bioisosteres can lead to improved potency. nih.gov

Table 3: Common Bioisosteric Replacements for the Carboxylic Acid Moiety

| Bioisostere | Key Features | Potential Advantages over Carboxylic Acid | Reference |

|---|---|---|---|

| 5-Substituted Tetrazole | Acidic (similar pKa), planar, aromatic. | Often more metabolically stable; can improve permeability in some cases. | nih.gov |

| Acyl Sulfonamide | Acidic, strong H-bond donor/acceptor. | Can alter solubility and plasma protein binding profiles. | nih.gov |

| Hydroxyisoxazole | Acidic, heterocyclic. | Provides a different spatial arrangement of acidic and H-bonding features. | nih.gov |

In Vitro Biological Activity Spectrum of 2 2 Oxo 1h Quinolin 3 Yl Propanoic Acid Derivatives

Anticancer and Antiproliferative Activities (In Vitro)

The quinolinone ring system is a recognized pharmacophore in the development of anticancer agents, with many derivatives demonstrating potent growth inhibition through various mechanisms, including cell cycle arrest and apoptosis. mdpi.comnih.gov Research into 2-(2-oxo-1H-quinolin-3-yl)propanoic acid derivatives has revealed promising cytotoxic and antiproliferative effects against several human cancer cell lines.

A series of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides, derived from 3-[2-oxoquinolin-1(2H)-yl]propanoic acid, were synthesized and evaluated for their cytotoxicity against the MCF-7 human breast cancer cell line. nih.gov Among the tested compounds, one derivative, designated as compound 9e, demonstrated particularly potent cytotoxicity with a half-maximal inhibitory concentration (IC₅₀) of 1.32 µM, a value comparable to the standard anticancer drug doxorubicin (B1662922) (IC₅₀ of 1.21 µM). nih.govacs.org Other related quinolinone derivatives have also shown significant antiproliferative activity against various cancer cell lines, including pancreatic (Panc-1), colon (HT-29), and epithelial (A-549) cancer cells. mdpi.com For instance, a study on (2-oxo-1,2-dihydroquinolin-4-yl)-1,2,3-triazole derivatives identified a compound (8g) with an average IC₅₀ of 1.575 µM across four tested cell lines. mdpi.com

| Compound Class | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source |

| N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide (9e) | MCF-7 (Breast) | 1.32 | Doxorubicin | 1.21 | nih.gov, acs.org |

| (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole (8g) | MCF-7 (Breast) | 1.2 ± 0.2 | Doxorubicin | 1.136 (average) | mdpi.com |

| (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole (8g) | Panc-1 (Pancreatic) | 1.4 ± 0.2 | Doxorubicin | 1.136 (average) | mdpi.com |

The anticancer properties of quinolinone derivatives are often linked to their ability to inhibit protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer. nih.gov

EGFR Inhibition: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a vital role in cell proliferation and is a key target in cancer therapy. nih.govnih.gov Several N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide derivatives have been identified as potent EGFR inhibitors. nih.gov Compound 9e, which showed strong cytotoxicity against MCF-7 cells, also exhibited a potent EGFR inhibition of 97% with an IC₅₀ value of 16.89 nM. nih.govacs.org This inhibitory activity is superior to that of the established EGFR inhibitor Erlotinib, which had an IC₅₀ of 29.8 nM in the same study. nih.govacs.org Other derivatives from the same series, such as compounds 9c, 9d, and 9g, also displayed significant EGFR inhibition with IC₅₀ values of 27.9 nM, 30.4 nM, and 52.7 nM, respectively. nih.gov

| Compound | EGFR Inhibition (%) | IC₅₀ (nM) | Source |

| 9c | 95.7 | 27.9 | nih.gov |

| 9d | 89.8 | 30.4 | nih.gov |

| 9e | 97.0 | 16.89 | nih.gov, acs.org |

| 9g | 86.8 | 52.7 | nih.gov |

| Erlotinib (Reference) | 96.8 | 20.8 | nih.gov |

GSK-3β Inhibition: Glycogen synthase kinase-3 beta (GSK-3β) is a serine/threonine kinase implicated in various diseases, including cancer and Alzheimer's disease. nih.gov Novel series of quinolin-2-one derivatives have been synthesized and evaluated for their GSK-3β inhibitory properties. nih.govresearchgate.net In vitro screening identified compounds 7c, 7e, and 7f as potent GSK-3β inhibitors with IC₅₀ values ranging from 4.68 ± 0.59 to 8.27 ± 0.60 nM, which were superior to the reference compound staurosporine (B1682477) (IC₅₀ = 6.12 ± 0.74 nM). nih.govresearchgate.net

RSK-4 Inhibition: Ribosomal S6 p90 kinase (RSK) has been linked to an increase in prostate cancer. ccij-online.org A theoretical docking model was used to evaluate the interaction of 19 quinolone derivatives on RSK-4. ccij-online.org The study suggested that certain quinolone derivatives could interact with the protein surface, with some compounds showing a lower inhibition constant compared to the reference inhibitor LJH685, indicating a potential for greater interaction and biological activity modulation. ccij-online.org

A key strategy in cancer treatment is the induction of apoptosis (programmed cell death) and the disruption of the cancer cell cycle. nih.gov Derivatives of the 2-oxo-quinoline scaffold have demonstrated the ability to trigger these mechanisms in cancer cells.

Studies on halogenated 2H-quinolinone derivatives revealed that they could induce apoptosis at the pre-G1 phase and cause cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. nih.gov The apoptotic activity was further verified by an observed increase in caspase 3/7 activity. nih.gov Similarly, certain (2-oxo-1,2-dihydroquinolin-4-yl)-1,2,3-triazole derivatives were found to arrest the cell cycle of MCF-7 cells at the G2/M phase. mdpi.com This effect was supported by studies showing an increase in the levels of Caspase-3, Caspase-8, Caspase-9, Cytochrome C, and BAX, alongside a decrease in the anti-apoptotic protein Bcl-2. mdpi.com Caspases, particularly Caspase-3, are essential proteases that execute the apoptotic process. mdpi.com

Antimicrobial Activities (In Vitro)

Beyond their anticancer potential, derivatives of this compound and related quinolinone structures have been investigated for their ability to inhibit the growth of various pathogenic microorganisms.

The search for new antibacterial agents is critical due to rising antibiotic resistance. nuph.edu.ua Derivatives of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acid have been synthesized and screened for antimicrobial activity using the agar (B569324) diffusion method. nuph.edu.ua The parent compound, 3-(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid, was found to exhibit a moderate, broad-spectrum activity. nuph.edu.ua Another derivative, 1,3-diethoxy-2-[(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)methyl]-1,3-dioxopropan-2-yl-carbamic acid, also showed similar moderate broad-spectrum activity. nuph.edu.ua Other research on different quinoline (B57606) analogue series, such as azetidin and thiazolidin derivatives, has shown that many of these compounds possess significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with low minimum inhibitory concentration (MIC) values. researchgate.net

Certain quinoline-based compounds have also been evaluated for their efficacy against fungal pathogens. A study involving quinoline analogue thiazolidin derivatives tested their antifungal activity against Candida albicans, Aspergillus niger, and Aspergillus clavatus using a broth dilution technique, with most compounds showing good bioactive properties. researchgate.net Another study on 2-(5-aryl-1,3,4-oxadiazol-2-yl thio) propanoic acids demonstrated that all tested compounds showed antifungal activity against Candida albicans, Aspergillus niger, and Aspergillus flavus. researchgate.net

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat, necessitating the development of new therapeutic agents. nih.gov A series of (±) 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives were evaluated for their in vitro antitubercular activity against M. tuberculosis H37Rv using the microplate Alamar Blue assay (MABA). nih.gov Thirteen of the synthesized compounds demonstrated moderate to good activity, with MICs ranging from 9.2 to 106.4 µM. nih.gov Notably, compounds 8a and 8h showed activity comparable to the standard drug pyrazinamide. nih.gov The structure-activity relationship indicated that substitutions on the quinoline ring and the nature of the alkoxy group significantly influenced the antitubercular potency. nih.gov

Antiviral Activities (In Vitro)

The quinoline nucleus is recognized as a "privileged structure" in drug design, and its derivatives have shown potential as a promising scaffold for the development of new antiviral agents. researchgate.net Research into novel quinoline derivatives has indicated their potential activity against viruses such as the Dengue virus. researchgate.net While broad antiviral potential is suggested for the quinoline class, specific in vitro studies detailing the antiviral activity of this compound derivatives are not extensively detailed in the reviewed literature. However, the general promise of the quinoline scaffold supports further investigation into these specific derivatives for antiviral applications. researchgate.net

Anti-inflammatory and Analgesic Activities (In Vitro)

Derivatives of the quinoline core structure have been investigated for their potential to modulate inflammatory pathways. Studies on quinoline carboxylic acids have demonstrated notable anti-inflammatory properties. For instance, certain quinoline-3-carboxylic acids exhibited significant anti-inflammatory effects in in vitro models using lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages. nih.gov

The anti-inflammatory action of quinoline derivatives is often linked to the modulation of pro-inflammatory cytokines. researchgate.net Hybrid molecules combining quinoline with other pharmacologically active nuclei, such as thiazolidinedione, have been synthesized and evaluated for their ability to interfere with the inflammation cascade. researchgate.net Molecular docking studies suggest these hybrid compounds can show a good affinity with key inflammatory targets like cyclooxygenase-2 (COX-2). researchgate.net While direct in vitro analgesic data for this compound derivatives is limited, the established anti-inflammatory mechanisms, such as COX inhibition, are often correlated with analgesic effects.

Table 1: In Vitro Anti-inflammatory Activity of Quinoline Derivatives

| Compound Class | Assay / Model | Key Findings | Reference |

|---|---|---|---|

| Quinoline-3-carboxylic acids | LPS-induced inflammation in RAW264.7 macrophages | Exerted "impressively appreciable" anti-inflammation affinities. | nih.gov |

| Quinoline-thiazolidinedione hybrids | Cytokine modulation assays | Showed potential to modulate cytokines involved in the inflammatory reaction cascade. | researchgate.net |

| Quinoline-thiazolidinedione hybrids | Molecular docking | Demonstrated good binding affinity with COX-2. | researchgate.net |

Antioxidant Potential (In Vitro)

The antioxidant capacity of 2-oxo-quinoline derivatives has been explored through various in vitro assays, with results varying depending on the specific substitution patterns.

A series of 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives demonstrated good antioxidant activities when evaluated using DPPH, ABTS, superoxide (B77818) radical (O₂⁻), and hydroxyl radical (OH⁻) scavenging assays. researchgate.net Similarly, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivatives showed promising antioxidant potential. Specifically, compounds 3g and 3h from this series exhibited significant DPPH radical scavenging activity at a concentration of 10 µM. mdpi.com

Conversely, a study evaluating a different set of quinoline carboxylic acid derivatives found that they lacked DPPH radical scavenging capabilities when compared to the standard antioxidant, ascorbic acid. nih.gov This highlights the critical role that specific structural modifications play in determining the antioxidant potential of the quinolin-2-one scaffold.

Table 2: In Vitro Antioxidant Activity of 2-Oxo-Quinoline Derivatives

| Derivative Class | Assay | Results | Reference |

|---|---|---|---|

| 2-Oxo-quinoline-3-carbaldehyde Schiff-bases | DPPH, ABTS, O₂⁻, OH⁻ assays | Most compounds showed good antioxidant activities. | researchgate.net |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones (Compound 3g ) | DPPH radical scavenging (at 10 µM) | 70.6% scavenging activity (Trolox control: 77.6%). | mdpi.com |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones (Compound 3h ) | DPPH radical scavenging (at 10 µM) | 73.5% scavenging activity (Trolox control: 77.6%). | mdpi.com |

| Quinoline carboxylic acids | DPPH radical scavenging | Lacked antioxidative capacities compared to ascorbic acid. | nih.gov |

Other Investigated In Vitro Pharmacological Effects

Beyond the activities previously mentioned, derivatives of this compound have been primarily investigated for their antiproliferative and enzyme-inhibiting effects, particularly in the context of cancer research.

A series of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides demonstrated significant in vitro cytotoxicity against the MCF-7 human breast cancer cell line. nih.govacs.orgnih.gov Several of these compounds also showed potent inhibition of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govacs.orgnih.gov For example, one derivative exhibited an IC₅₀ value of 1.32 µM against MCF-7 cells and an EGFR inhibition IC₅₀ of 16.89 nM, comparable to the established drugs doxorubicin and Erlotinib, respectively. nih.govacs.org

Other quinolin-2(1H)-one derivatives have also shown multi-target inhibitory action. Certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones were identified as potent inhibitors of EGFR, BRAFV600E, and the resistant EGFRT790M mutant. mdpi.com Additionally, some derivatives of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acid, a structurally related scaffold, have been screened for antimicrobial activity, showing moderate broad-spectrum effects. nuph.edu.ua

Table 3: In Vitro Cytotoxicity of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide Derivatives Against MCF-7 Cells

| Compound | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 9e | 1.32 | Doxorubicin | 1.21 | nih.govacs.org |

Table 4: In Vitro EGFR Kinase Inhibition by Quinolin-2-one Derivatives

| Compound Class | Compound | % Inhibition | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) | Reference |

|---|---|---|---|---|---|---|

| N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides | 9c | 95.7 | 27.9 | Erlotinib | 20.8 | nih.gov |

| 9d | 89.8 | 30.4 | Erlotinib | 20.8 | nih.gov | |

| 9e | 97.0 | 16.89 | Erlotinib | 20.8 | nih.govacs.org | |

| 9g | 86.8 | 52.7 | Erlotinib | 20.8 | nih.gov | |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones | 3h | - | 57 | - | - | mdpi.com |

Table 5: Other In Vitro Enzyme Inhibition by 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one Derivatives

| Compound | Target Enzyme | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 3h | BRAFV600E | 68 | mdpi.com |

| 3h | EGFRT790M | 9.70 | mdpi.com |

Molecular Mechanisms of Action Non Clinical Focus

Interaction with DNA Gyrase and Topoisomerase IV

The quinolone core structure is characteristic of a class of antibiotics known for their inhibitory effects on bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, repair, and recombination, making them prime targets for antibacterial agents. nih.govnih.govmdpi.commdpi.com The mechanism of action for quinolone-based compounds typically involves the stabilization of the enzyme-DNA cleavage complex, which leads to double-strand breaks in the bacterial chromosome and subsequent cell death. nih.gov

While direct experimental data on the interaction of 2-(2-oxo-1H-quinolin-3-yl)propanoic acid with these enzymes is not extensively documented, studies on structurally related 2-oxo-1,2-dihydroquinoline derivatives have demonstrated inhibitory activity against DNA gyrase. nih.gov For instance, 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives have been identified as potent inhibitors of the GyrB subunit of Escherichia coli DNA gyrase, which possesses ATPase activity. nih.gov This suggests that the 2-oxo-quinoline scaffold is a viable pharmacophore for targeting these bacterial enzymes.